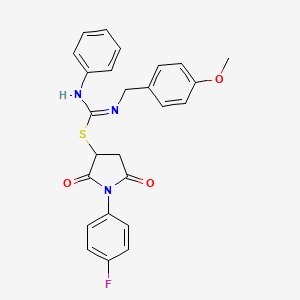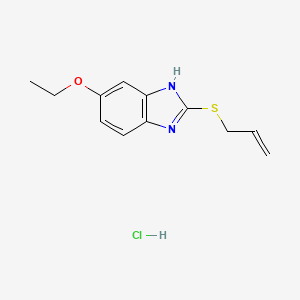![molecular formula C20H24ClNO B5188305 N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)
N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine, also known as ostarine, is a selective androgen receptor modulator (SARM) that is currently under investigation for its potential therapeutic applications in a variety of medical conditions. Ostarine is a nonsteroidal compound that selectively binds to androgen receptors in the body, which can lead to increased muscle mass, bone density, and other beneficial effects.
作用機序
Ostarine works by selectively binding to androgen receptors in the body, which can lead to increased protein synthesis and muscle growth. Unlike traditional anabolic steroids, which can have a variety of negative side effects, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is selective in its action and does not affect other tissues in the body.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine has been shown to have other beneficial effects on the body. It has been shown to improve insulin resistance and glucose metabolism in animal studies, which could make it a potential treatment for type 2 diabetes. Ostarine has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is its selectivity for androgen receptors, which makes it a safer alternative to traditional anabolic steroids. Ostarine also has a relatively long half-life, which means that it only needs to be administered once per day. However, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is still in the early stages of clinical development, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are many potential future directions for research on N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine. One area of interest is its potential use in the treatment of muscle wasting in cancer patients. Ostarine has also been studied for its potential use in the treatment of sarcopenia, a condition characterized by age-related muscle loss. Other potential applications for N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine include the treatment of osteoporosis, type 2 diabetes, and inflammatory conditions such as arthritis.
Conclusion:
Ostarine is a promising compound that has shown potential therapeutic applications in a variety of medical conditions. Its selectivity for androgen receptors makes it a safer alternative to traditional anabolic steroids, and its long half-life makes it a convenient treatment option. However, more research is needed to determine its safety and efficacy in humans, and to explore its potential uses in a variety of medical conditions.
合成法
The synthesis of N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine involves the reaction of 4-chlorophenol with benzyl bromide in the presence of sodium hydride to form 4-chlorobenzyl phenyl ether. This compound is then reacted with N-methylcyclohexylamine in the presence of potassium carbonate and acetonitrile to form the final product, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine.
科学的研究の応用
Ostarine has been studied extensively for its potential therapeutic applications in a variety of medical conditions, including muscle wasting, osteoporosis, and androgen deficiency. In animal studies, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine has been shown to increase muscle mass and bone density, while decreasing fat mass. These effects make it a promising candidate for the treatment of muscle wasting and osteoporosis, which are common conditions in aging populations.
特性
IUPAC Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c1-22(18-7-3-2-4-8-18)15-16-6-5-9-20(14-16)23-19-12-10-17(21)11-13-19/h5-6,9-14,18H,2-4,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEMCDAWLOPOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylcyclohexanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B5188226.png)

![4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5188240.png)
![4-(3-pyridinylmethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5188270.png)
![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5188289.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B5188296.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)
![3-(4-chlorobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5188325.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![4-(ethylthio)-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5188331.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5188337.png)